molecular formula C20H16FN3OS B2355141 (Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide CAS No. 450343-41-6

(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide

Cat. No.: B2355141
CAS No.: 450343-41-6
M. Wt: 365.43
InChI Key: ZOUHRUFUDAVHPX-WDZFZDKYSA-N
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Description

This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are often used in the development of pharmaceuticals due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific functional groups. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, its solubility might be tested in various solvents, and its melting point might be determined .

Scientific Research Applications

Analgesic, Anti-Inflammatory, and Antipyretic Activities

  • A study by Menozzi et al. (1992) focused on the synthesis of a series of compounds, including a derivative with the 4-fluorophenyl group. This derivative exhibited significant analgesic, anti-inflammatory, and antipyretic activities in animal models. Additionally, it showed potent platelet antiaggregating activity, comparable to acetylsalicylic acid (Menozzi et al., 1992).

Synthesis and Structural Characterization

  • Kariuki et al. (2021) synthesized and characterized isostructural compounds with fluorophenyl derivatives, contributing to the understanding of their molecular structure and potential applications in material science (Kariuki et al., 2021).

Antimicrobial Activity

  • A study by Desai et al. (2012) investigated a series of compounds containing the 4-fluorophenyl group for antimicrobial properties. These compounds displayed significant inhibitory action against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Desai et al., 2012).

Anticancer Drug Candidates

  • Gul et al. (2018) conducted a study on compounds including the fluorophenyl-pyrazole derivative, assessing their cytotoxic/anticancer effects and carbonic anhydrase inhibitory effects. Certain compounds demonstrated high potency and selectivity, suggesting their potential as anticancer drug candidates (Gul et al., 2018).

Antibacterial Studies

  • Shah and Desai (2007) explored a series of isoxazoline derivatives with the fluorophenyl group for their antibacterial activity. These compounds showed promise in in vitro tests against gram-positive and gram-negative bacteria (Shah & Desai, 2007).

Photovoltaic Applications

  • Li et al. (2010) synthesized a polymer incorporating the fluorophenyl-thienopyrazine unit for use in photovoltaic devices. This study contributed to the development of new materials with potential applications in solar energy conversion (Li et al., 2010).

Fluorometric Sensing for Hg2+

  • Bozkurt and Gul (2018) developed a non-toxic pyrazoline derivative for selective fluorometric detection of Hg2+. This compound showed potential as a selective sensor for mercury ion detection in various applications (Bozkurt & Gul, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazole derivatives have been found to inhibit tyrosine kinases, which are enzymes involved in many cellular processes .

Safety and Hazards

The safety and hazards associated with this compound would likely be determined through toxicity studies. For example, its LD50 (the dose lethal to 50% of a population) might be determined in animal models .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential therapeutic uses. For example, if it were found to have potent anti-cancer activity, further studies might be conducted to optimize its structure and improve its efficacy .

Properties

IUPAC Name

(Z)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,25)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUHRUFUDAVHPX-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)/C=C\C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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